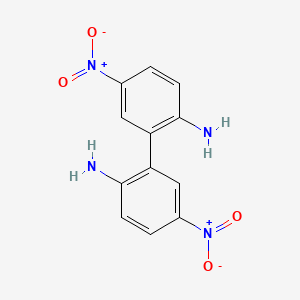

5,5'-Dinitro-1,1'-biphenyl-2,2'-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N4O4 |

|---|---|

Molecular Weight |

274.23 g/mol |

IUPAC Name |

2-(2-amino-5-nitrophenyl)-4-nitroaniline |

InChI |

InChI=1S/C12H10N4O4/c13-11-3-1-7(15(17)18)5-9(11)10-6-8(16(19)20)2-4-12(10)14/h1-6H,13-14H2 |

InChI Key |

VKKIEUJAAZWNRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5,5 Dinitro 1,1 Biphenyl 2,2 Diamine and Analogous Structures

Vibrational and Electronic Spectroscopy

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and emission properties of molecules. When a molecule absorbs a photon, it transitions to an excited electronic state. It can then relax to a lower energy state by emitting a photon, a process known as photoluminescence. The emitted light provides valuable information about the molecule's excited state dynamics and energy levels.

For 5,5'-Dinitro-1,1'-biphenyl-2,2'-diamine, the presence of both electron-donating amino (-NH₂) groups and electron-withdrawing nitro (-NO₂) groups on the biphenyl (B1667301) framework suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can significantly influence the photoluminescent properties.

In a typical PL experiment, a solution of the compound is excited with a monochromatic light source, and the emitted light is collected and analyzed by a spectrometer. The resulting emission spectrum reveals the wavelengths at which the molecule luminesces. The intensity of the emission is dependent on the quantum yield of the photoluminescence process, which is the ratio of the number of photons emitted to the number of photons absorbed.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. It involves ionizing the analyte molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. This peak would allow for the direct determination of the compound's monoisotopic or average molecular weight. The high sensitivity of ESI-MS makes it suitable for analyzing small amounts of sample mdpi.com. The technique can also be coupled with liquid chromatography (LC-MS) to analyze complex mixtures.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a significant advantage over low-resolution mass spectrometry, which can only provide the nominal molecular weight. By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental formulas, the molecular formula of an unknown compound can be confidently assigned.

In the case of this compound (C₁₂H₁₀N₄O₄), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high level of mass accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in a sample nih.govpurdue.edu.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that is particularly useful for analyzing large and non-volatile molecules, although it can also be applied to smaller organic compounds creative-proteomics.comwikipedia.org. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is then used to irradiate the sample, causing the desorption and ionization of the analyte molecules with minimal fragmentation wikipedia.org. The time-of-flight (TOF) mass analyzer then separates the ions based on their flight time to the detector, which is proportional to their m/z ratio wikipedia.org.

For this compound, MALDI-TOF mass spectrometry would be expected to produce a strong molecular ion peak, providing a clear indication of its molecular weight. While MALDI is a soft ionization method, some fragmentation may occur, which can provide valuable structural information. The fragmentation patterns can reveal the connectivity of the atoms within the molecule. This technique is known for its high sensitivity and speed, making it suitable for high-throughput analysis nih.govbiomerieux.com.

X-ray Crystallography for Crystalline State Analysis

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. While a crystal structure for this compound is not available in the searched literature, the crystal structure of a closely related analog, 4,4′-dinitro-[1,1′-biphenyl]-2-amine (C₁₂H₉N₃O₄), provides valuable insights into the likely structural features elsevierpure.comnih.govresearchgate.net.

In the crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the dihedral angle between the two benzene rings is 52.84 (10)° elsevierpure.comnih.govresearchgate.net. This significant twist between the rings is a common feature in biphenyl derivatives and is influenced by the steric and electronic effects of the substituents. The nitro group attached to the non-amino-substituted benzene ring is inclined to the ring by 4.03 (2)°, while the nitro group on the amino-substituted ring has an inclination of 8.84 (2)° elsevierpure.comnih.govresearchgate.net.

The crystal packing of this analog is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonds link the molecules into chains elsevierpure.comnih.gov. These chains are further connected by C—H···O interactions, forming a three-dimensional supramolecular architecture elsevierpure.comresearchgate.net.

Based on these findings for a similar compound, it can be inferred that the crystal structure of this compound would also be characterized by a non-planar conformation of the biphenyl core and a complex network of hydrogen bonds involving the amino and nitro groups.

Interactive Data Table: Crystallographic Data for 4,4′-dinitro-[1,1′-biphenyl]-2-amine

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃O₄ |

| Dihedral Angle between Benzene Rings | 52.84 (10)° |

| Inclination of Nitro Group (non-amino ring) | 4.03 (2)° |

| Inclination of Nitro Group (amino ring) | 8.84 (2)° |

| Hydrogen Bonding | N—H···O and C—H···O |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of this compound and its analogs, hydrogen bonding and π-π stacking are the predominant forces governing the crystal packing.

Hydrogen Bonding:

The presence of both amino (-NH₂) and nitro (-NO₂) groups in dinitro-diamino-biphenyl derivatives provides the capacity for extensive hydrogen bonding. The amino groups act as hydrogen bond donors, while the oxygen atoms of the nitro groups serve as acceptors.

Based on these observations, it is highly probable that this compound would exhibit a similar hydrogen bonding network. The two amino groups and two nitro groups per molecule would allow for a complex and robust network of intermolecular N—H···O hydrogen bonds. The specifics of the hydrogen bonding geometry, including bond distances and angles, would be expected to be comparable to those observed in structurally related compounds.

Interactive Data Table: Hydrogen Bond Geometry in an Analogous Biphenyl Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.86 | 2.35 | 3.078(3) | 143 |

| N-H···O | 0.86 | 2.42 | 3.169(3) | 147 |

| C-H···O | 0.93 | 2.59 | 3.491(3) | 163 |

| C-H···O | 0.93 | 2.56 | 3.414(3) | 153 |

| Data derived from the crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine and is presented here as a predictive model for this compound. |

π-π Stacking:

Biphenyl derivatives are known to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules arrange in a face-to-face or offset fashion. nih.gov These interactions are a significant contributor to the cohesive energy of the crystal. The strength and geometry of π-π stacking are influenced by the substituents on the aromatic rings. nih.gov Electron-withdrawing groups, such as the nitro groups in this compound, can influence the electron density of the π-system and thereby modulate the nature of the stacking interactions.

In many biphenyl structures, π-π stacking interactions provide noncovalent crosslinks between polymer chains, influencing properties like network swelling. nih.gov While direct data for this compound is not available, studies on other biphenyl compounds show that these interactions are crucial for their molecular recognition and self-assembly properties. nih.gov For instance, in some 2,4-dinitro-biphenyl-based compounds, T-shaped π-stacking with amino acid residues like phenylalanine has been observed, highlighting the importance of these interactions in biological contexts. nih.gov

Investigation of Crystal Packing and Supramolecular Architectures

The combination of hydrogen bonding and π-π stacking interactions in this compound and its analogs leads to the formation of intricate and well-defined three-dimensional supramolecular architectures.

The crystal packing of 4,4′-dinitro-[1,1′-biphenyl]-2-amine demonstrates how these interactions cooperate to build a larger structure. The N—H···O hydrogen bonds assemble the molecules into chains, and these chains are then interlinked by C—H···O bonds, resulting in a robust three-dimensional network. elsevierpure.comresearchgate.net

A key structural parameter in biphenyl compounds is the dihedral angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents. For instance, in the solid state, the parent biphenyl molecule is planar, but substitution, particularly at the ortho positions, can lead to a significant twist. In 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the dihedral angle is 52.84 (10)°. elsevierpure.comnih.govresearchgate.net This deviation from planarity affects how the molecules pack in the crystal lattice and can influence the nature of the intermolecular interactions.

The supramolecular architecture of this compound is anticipated to be a layered or channeled structure, where sheets or columns of molecules are held together by hydrogen bonds, and the interactions between these larger assemblies are mediated by van der Waals forces and potential π-π stacking. The specific arrangement would maximize the favorable intermolecular contacts while minimizing repulsive interactions.

Interactive Data Table: Crystallographic Parameters of an Analogous Biphenyl Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.067 |

| b (Å) | 8.271 |

| c (Å) | 10.634 |

| β (°) | 102.73 |

| Volume (ų) | 1121.4 |

| Z | 4 |

| Data for 2,2'-dinitrobiphenyl (B165474) is presented as a representative example of a substituted biphenyl crystal structure. nih.gov |

Future Research Trajectories and Emerging Paradigms

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of aromatic diamines often involves multi-step processes that utilize harsh reagents, hazardous solvents, and significant energy input. The reduction of the corresponding dinitro compound is a key step. Future research is increasingly focused on developing "green" and sustainable alternatives to these established methods.

Key Research Thrusts:

Catalytic Transfer Hydrogenation: A primary area of focus is the replacement of conventional reducing agents with catalytic systems that use safer hydrogen donors. This includes employing catalysts like iron(III) sulfate (B86663) or other earth-abundant metals in combination with green solvents like dimethyl carbonate (DMC) or bio-derived solvents. researchgate.net These methods aim to reduce waste, avoid the use of high-pressure hydrogen gas, and allow for easier catalyst recycling.

Biocatalysis and Biosynthesis: A paradigm shift is emerging with the exploration of enzymatic or whole-cell biocatalysis for the reduction of nitroarenes. nih.gov While still in early stages for complex biphenyl (B1667301) systems, the use of microorganisms or isolated enzymes could offer highly selective transformations under mild aqueous conditions, drastically reducing the environmental footprint. nih.gov The biosynthesis of diamine precursors from renewable raw materials like biomass is a long-term goal that could revolutionize the production of monomers for a sustainable plastics industry. nih.govnih.gov

Process Intensification: Research into microreactor technology and flow chemistry for the synthesis of 5,5'-Dinitro-1,1'-biphenyl-2,2'-diamine and its precursors offers enhanced safety, better temperature control, and higher yields compared to batch processing. researchgate.net

| Parameter | Traditional Synthesis (e.g., Ullmann condensation followed by reduction) | Emerging Green Methodologies |

| Starting Materials | Often petroleum-derived | Potentially bio-based feedstocks nih.gov |

| Solvents | High-boiling point organic solvents (e.g., DMF) nih.gov | Green solvents (e.g., DMC, water, bio-ethanol) researchgate.net |

| Catalysts/Reagents | Stoichiometric reducing agents, heavy metal catalysts (e.g., Copper bronze) orgsyn.org | Recyclable heterogeneous catalysts (e.g., supported noble metals, iron salts), biocatalysts researchgate.net |

| Energy Input | High temperatures and pressures orgsyn.org | Milder reaction conditions (lower temperature and pressure) |

| Waste Generation | Significant hazardous waste streams | Reduced waste, potential for biodegradable by-products |

Exploration of Advanced Spectroscopic Techniques for In-situ Monitoring

To optimize reaction conditions, improve yield, and ensure safety, particularly in scaled-up processes, real-time monitoring is crucial. Future research involves integrating advanced spectroscopic techniques directly into the reaction vessel for in-situ analysis.

Key Research Thrusts:

Process Analytical Technology (PAT): The application of PAT principles, using techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a major trajectory. researchgate.net Fiber-optic probes can be inserted into a reactor to continuously monitor the disappearance of the nitro group stretching vibrations and the appearance of the N-H stretching bands of the amino group, allowing for precise determination of reaction endpoints. researchgate.net

Real-Time NMR Spectroscopy: While less common for industrial-scale monitoring, benchtop NMR spectroscopy could be employed for detailed mechanistic studies in real-time, providing insights into reaction intermediates and kinetics without the need for sample extraction. researchgate.net

Fluorescence-Based Probes: For specific reaction pathways, the development of fluorescent probes that change their emission properties in response to the conversion of the dinitro compound to the diamine could offer a highly sensitive method for real-time visual monitoring. mdpi.com

| Spectroscopic Technique | Information Provided for In-situ Monitoring | Advantages for Synthesis of this compound |

| FT-IR Spectroscopy | Real-time tracking of functional group conversion (e.g., -NO₂ to -NH₂) researchgate.net | Robust, relatively low cost, compatible with fiber-optic probes for remote sensing. |

| Raman Spectroscopy | Complementary information to FT-IR, excellent for aqueous systems and monitoring symmetric vibrations. | Less interference from water, can analyze samples through glass or quartz windows. |

| UV-Visible Spectroscopy | Monitoring changes in conjugation and chromophores as the reaction progresses. | Highly sensitive for conjugated aromatic systems, suitable for dilute solutions. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information on reactants, intermediates, and products in the reaction mixture. researchgate.net | Provides unambiguous structural confirmation and quantitative data on reaction kinetics. researchgate.net |

Refined Computational Modeling for Predictive Design

Computational chemistry is transitioning from a validation tool to a predictive engine for materials science. By modeling this compound and the polymers derived from it, researchers can forecast material properties before embarking on costly and time-consuming synthesis.

Key Research Thrusts:

Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of polymer chains derived from the diamine monomer. mdpi.com By simulating amorphous cells of the resulting polyimide, researchers can predict key properties such as glass transition temperature (Tg), coefficient of thermal expansion (CTE), and mechanical strength (e.g., tensile modulus). mdpi.comresearchgate.net

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the monomer, predict its reactivity, and model the charge-transfer complex (CTC) interactions between polymer chains, which are crucial for determining optical properties like color and transparency. researchgate.net

Force Field Development: A significant area of research is the development of more accurate force fields (the set of parameters used to calculate potential energy in simulations) specifically parameterized for novel monomers and polymers. mdpi.com This refinement leads to more reliable predictions of material behavior.

| Computational Method | Predicted Property/Application | Relevance to this compound |

| Molecular Dynamics (MD) | Glass Transition Temperature (Tg), Thermal Stability, Tensile Strength, Density mdpi.com | Predicts the performance of polyimides for high-temperature applications. researchgate.net |

| Density Functional Theory (DFT) | Reactivity, Electronic Properties, Optical Transparency (via CTC modeling) mdpi.com | Guides monomer design to achieve desired properties like low color in polyimide films. researchgate.net |

| Lattice Statics | Crystal Structure Prediction, Migration Energies of Defects mdpi.com | Important for understanding the solid-state properties of the monomer and its polymers. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with macroscopic properties. | Rapidly screens potential new diamine derivatives for desired characteristics. |

Expansion of Applications in Multifunctional Advanced Materials

While this compound is primarily a monomer for high-performance polyimides, future research aims to leverage its unique structure to create multifunctional materials with tailored properties.

Key Research Thrusts:

Low Dielectric Constant (Low-k) Materials: The electronics industry requires materials with low dielectric constants for next-generation microchips to reduce signal delay and power consumption. The rigid, non-planar structure that can be derived from biphenyl diamines helps to increase the free volume within the polymer matrix, which can lower the dielectric constant. researchgate.net

Gas Separation Membranes: Polyimides derived from rigid and contorted monomers often exhibit high gas permeability and selectivity. rsc.org Research focuses on tuning the polymer structure derived from this diamine to create membranes optimized for specific gas separations, such as CO₂/CH₄. rsc.org

Processable High-Temperature Polymers: A key challenge with high-performance polymers is their poor solubility, which makes processing difficult. Introducing flexible linkages or bulky side groups into the polymer backbone via copolymerization with other diamines can enhance solubility in common organic solvents, allowing for the casting of flexible and tough films without compromising thermal stability. researchgate.netresearchgate.net Polymers based on aromatic diamines are also being investigated for applications as corrosion inhibitors, sensors, and in energy-conversion devices. researchgate.net

| Application Area | Key Property Derived from Diamine Structure | Example Performance Metric |

| Flexible Electronics | High Thermal Stability, Mechanical Toughness, Optical Transparency researchgate.net | Glass Transition Temperature (Tg) > 345 °C; Tensile Strength > 177 MPa researchgate.netresearchgate.net |

| Aerospace Composites | High Thermal Stability, Low Coefficient of Thermal Expansion (CTE) researchgate.net | 5% Weight Loss Temperature > 540 °C researchgate.netresearchgate.net |

| Gas Separation Membranes | Controlled Fractional Free Volume, Chain Rigidity | CO₂ Permeability: ~565 Barrer rsc.org |

| Low-k Dielectrics | Increased Free Volume, Reduced Chain Packing and Polarity | Dielectric Constant: 2.74–3.12 at 1 MHz researchgate.net |

Q & A

Q. [Basic] What safety protocols are critical during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.